1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone, commonly known as DFP-10825, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
DFP-10825 acts as an inhibitor of several enzymes, including phosphodiesterases and phosphatases, by binding to their active sites and preventing their activity. The compound also inhibits the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting these enzymes and pathways, DFP-10825 can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been shown to induce cell death in cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. DFP-10825 has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its specificity and potency, favorable pharmacokinetic profile, and low toxicity. However, the compound is relatively expensive and may not be readily available in some labs. In addition, further studies are needed to fully understand the pharmacological effects of DFP-10825 and its potential side effects.
Direcciones Futuras
DFP-10825 has several potential future directions, including further development as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. The compound could also be used as a tool for studying the role of specific enzymes and signaling pathways in disease pathogenesis. Additionally, further studies are needed to optimize the synthesis method of DFP-10825 and to identify potential analogs with improved pharmacological properties.
Conclusion
DFP-10825 is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of DFP-10825 as a therapeutic agent and to optimize its use in lab experiments.
Métodos De Síntesis
DFP-10825 is synthesized through a multistep process that involves the reaction of 2,5-difluorophenylacetonitrile with morpholine and subsequent reactions with other reagents. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are implicated in these diseases. The specificity and potency of DFP-10825 make it a promising candidate for further development as a therapeutic agent.
Propiedades
IUPAC Name |
1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3/c17-11-1-2-14(18)13(7-11)15-8-12(21)9-20(15)16(22)10-19-3-5-23-6-4-19/h1-2,7,12,15,21H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSXNGILCLHESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2CC(CC2C3=C(C=CC(=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.